molecular formula C19H22N4O3S2 B11628401 2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11628401
M. Wt: 418.5 g/mol
InChI Key: SLLOUNKHOPBWNS-UVTDQMKNSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes a 3-hydroxypropylamino substituent at position 2 and a (Z)-configured methylidene bridge connecting the pyrido-pyrimidinone system to a 3-isobutyl-4-oxo-2-thioxo-thiazolidin-5-ylidene group at position 3 .

Properties

Molecular Formula

C19H22N4O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N4O3S2/c1-12(2)11-23-18(26)14(28-19(23)27)10-13-16(20-7-5-9-24)21-15-6-3-4-8-22(15)17(13)25/h3-4,6,8,10,12,20,24H,5,7,9,11H2,1-2H3/b14-10-

InChI Key

SLLOUNKHOPBWNS-UVTDQMKNSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCO)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCO)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone moiety and the hydroxypropylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(3-hydroxypropyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Compound A : 2-[(3-Hydroxypropyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

  • Thiazolidinone substituent: 3-isobutyl group.

Compound B : 2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

  • Thiazolidinone substituent: 1-phenylethyl group.
  • Key feature: The aromatic phenylethyl group may enhance π-π stacking interactions with biological targets, such as kinase enzymes.

Compound C : 2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Thiazolidinone substituent: 3-isopropyl group.
  • Key feature : The smaller isopropyl group reduces steric hindrance compared to isobutyl, possibly increasing metabolic stability but reducing target selectivity .

Variations in the Pyrido-Pyrimidinone Core

Compound D : 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Core modification : A 9-methyl group and a 4-methylpiperazinyl substituent.
  • Key feature: The methyl group at position 9 may stabilize the planar conformation of the pyrido-pyrimidinone core, while the piperazinyl group introduces polarity, improving aqueous solubility .

Structural and Physicochemical Data

Property Target Compound Compound B Compound C
Molecular Formula C₂₁H₂₆N₄O₃S₂ C₂₈H₂₈N₆O₂S₂ C₂₂H₂₃N₃O₂S₂
Molecular Weight (g/mol) 458.6 544.7 433.6
Key Substituents 3-Hydroxypropyl, Isobutyl Imidazole-propyl, Phenylethyl Allylamino, Isopropyl
LogP (Predicted) 2.8 3.5 2.4

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